Cellular Antiproliferative Activity of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine: A549 and HeLa IC50 Benchmarks
(6-(Thiophen-3-yl)pyridin-3-yl)methanamine exhibits antiproliferative activity against human cancer cell lines. While a direct head-to-head comparison with its closest analog, (5-(thiophen-3-yl)pyridin-3-yl)methanamine, is not available from the same study, the data for the 6-substituted target compound can be compared to reported class activity of the 5-substituted regioisomer . The target compound shows an IC50 of 15 µM against A549 lung carcinoma cells and 20 µM against HeLa cervical carcinoma cells, with the mechanism attributed to cyclin-dependent kinase (CDK) inhibition .
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 15 µM (A549); 20 µM (HeLa) |
| Comparator Or Baseline | 5-(Thiophen-3-yl)pyridin-3-yl)methanamine (regioisomer) |
| Quantified Difference | Not available (different assay conditions) |
| Conditions | A549 and HeLa cancer cell lines (details on assay format and incubation time not specified in source). |
Why This Matters
This data provides a quantitative baseline for the compound's potency in cellular models of cancer, which is essential for researchers designing structure-activity relationship (SAR) studies to optimize or benchmark new derivatives.
